tris-(Dodecylthio)antimony
Description
Significance of Organoantimony Compounds in Modern Chemical Research
Organoantimony compounds, which are defined by the presence of at least one antimony-carbon bond, have a rich history and a burgeoning future in chemical research. mdpi.com Their utility spans a wide array of fields, from catalysis and materials science to medicinal chemistry. mdpi.comnih.gov In catalysis, organoantimony compounds can function as both catalysts and ligands, facilitating a variety of organic transformations. mdpi.com Their structural versatility allows for the fine-tuning of steric and electronic properties, making them valuable tools for synthetic chemists. mdpi.com
In the domain of materials science, these compounds are precursors for the synthesis of novel materials with specific electronic and optical properties. nih.gov The exploration of organoantimony compounds continues to yield new materials with potential applications in electronics and optoelectronics. ontosight.ai Furthermore, the biological activity of certain organoantimony compounds has been a subject of investigation, with some showing promise in medicinal applications. mdpi.comatamanchemicals.com This broad spectrum of applications underscores the profound significance of organoantimony chemistry in contemporary scientific exploration.
Overview of Antimony-Sulfur Bond Chemistry and its Relevance
The chemistry of the antimony-sulfur (Sb-S) bond is a critical aspect of understanding compounds like tris(dodecylthio)antimony (B213165). This bond is prevalent in a range of materials, from simple inorganic sulfides like stibnite (B1171622) (Sb₂S₃), the primary ore of antimony, to complex organometallic molecules. acs.orgrsc.org The nature of the Sb-S bond can vary significantly, influencing the structure, stability, and reactivity of the resulting compound.
Unique Structural Features and Research Interest in Tris(dodecylthio)antimony
Tris(dodecylthio)antimony, with the chemical formula Sb(SC₁₂H₂₅)₃, is a member of the long-chain antimony(III) alkanethiolates. nih.govacs.orgacs.org While a polycrystalline solid of Sb(SC₁₂H₂₅)₃ has been reported, detailed single-crystal X-ray diffraction studies on its longer-chain analogue, Sb(SC₁₆H₃₃)₃, provide significant insights into its likely structure. acs.org
The central antimony atom is coordinated to three sulfur atoms from the dodecylthiolate ligands, forming a slightly distorted trigonal pyramidal SbS₃ core. nih.govacs.org This geometry is a direct consequence of the stereochemically active 5s² lone pair of electrons on the antimony atom. acs.org A unique feature of these long-chain antimony alkanethiolates is the intramolecular stereochemistry of the three long alkyl chains. It is proposed that two of the alkyl chains align in a nearly parallel fashion on one side of the SbS₃ core, while the third chain extends on the opposite side. acs.org
The research interest in tris(dodecylthio)antimony and related long-chain antimony thiolates stems from their potential as precursors for nanomaterials and their application as lubricant additives. The thermal decomposition of Sb(SC₁₂H₂₅)₃ has been shown to produce a mixture of antimony trisulfide (Sb₂S₃) and elemental antimony nanoparticles. psu.edu When this decomposition is carried out within a polymer matrix like polystyrene, it results in a nanocomposite material with interesting luminescent properties. psu.edu Furthermore, the long alkyl chains in tris(dodecylthio)antimony suggest its utility in lubrication, where such molecules can form protective films on surfaces, reducing friction and wear. The tribological properties of antimony-containing compounds, including nanoparticles and other organoantimony derivatives, have been investigated, showing their potential to enhance the performance of lubricating oils. researchgate.net
Detailed Research Findings
The synthesis of long-chain antimony(III) alkanethiolates, including tris(dodecylthio)antimony, can be achieved through the reaction of an antimony(III) salt, such as antimony trichloride (B1173362) (SbCl₃), with the corresponding thiol, in this case, 1-dodecanethiol (B93513) (C₁₂H₂₅SH). acs.org The reaction is typically carried out in a suitable solvent under inert atmosphere to prevent oxidation.
Spectroscopic characterization provides further confirmation of the structure. In the ¹H NMR spectrum, the chemical shifts of the protons on the alkyl chains would be consistent with the dodecyl groups. rsc.org Infrared (IR) spectroscopy would show characteristic absorption bands for the C-H and C-S stretching vibrations of the dodecylthiolate ligands. creative-biostructure.comresearchgate.net
The thermal stability of tris(dodecylthio)antimony is a key property, particularly concerning its use as a precursor for nanomaterials. Thermal decomposition studies have shown that it degrades to form antimony sulfide (B99878) and elemental antimony. psu.edu This controlled decomposition is a valuable method for generating antimony-based nanoparticles with specific properties.
In the context of lubrication, organoantimony compounds, including those with sulfur-containing ligands, have demonstrated efficacy as antiwear and extreme pressure additives. atamanchemicals.com While specific performance data for tris(dodecylthio)antimony is not widely published in publicly accessible literature, the general principles of how such additives function are well-understood. They are believed to form a protective tribofilm on the metal surfaces under high pressure and temperature, preventing direct metal-to-metal contact and thus reducing wear.
Data Tables
Below are interactive data tables summarizing some of the key properties of tris(dodecylthio)antimony and related compounds based on available data and inferences from similar structures.
Table 1: Physicochemical Properties of Tris(dodecylthio)antimony
| Property | Value | Source |
| Chemical Formula | C₃₆H₇₅S₃Sb | thsci.com |
| Molecular Weight | 725.9 g/mol | thsci.com |
| CAS Number | 6939-83-9 | thsci.com |
| Appearance | Likely a solid at room temperature | Inferred from similar long-chain thiolates |
| Solubility | Expected to be soluble in nonpolar organic solvents | Inferred from structure |
Table 2: Structural Data for Long-Chain Antimony(III) Alkanethiolates (based on Sb(SC₁₆H₃₃)₃)
| Parameter | Description | Value/Observation | Source |
| Coordination Geometry | Geometry around the Antimony (Sb) atom | Distorted trigonal pyramidal | nih.govacs.org |
| Core Structure | The central core of the molecule | SbS₃ | nih.govacs.org |
| Stereochemistry | Influence of the lone pair on Sb | Stereochemically active 5s² lone pair | acs.org |
| Crystal Packing | Arrangement of molecules in the solid state | Layered structure with intermolecular van der Waals and Sb···S interactions | nih.govacs.org |
| Unit Cell (for Sb(SC₁₆H₃₃)₃) | Crystal system | Monoclinic | nih.govacs.org |
| Space Group (for Sb(SC₁₆H₃₃)₃) | Symmetry of the crystal lattice | P2₁/c | nih.govacs.org |
Properties
Molecular Formula |
C36H75S3Sb |
|---|---|
Molecular Weight |
725.9 g/mol |
IUPAC Name |
tris(dodecylsulfanyl)stibane |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
InChI Key |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCS[Sb](SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Tris Dodecylthio Antimony
Precursor Selection and Stoichiometric Considerations in Organoantimony Thiolate Synthesis
The synthesis of tris(dodecylthio)antimony (B213165) fundamentally involves the reaction between an antimony(III) source and a thiol source. The selection of these precursors is the primary determinant of the reaction pathway, necessary conditions, and the nature of the byproducts.
Antimony(III) Precursors: The most common and reactive precursor is Antimony(III) chloride (SbCl₃) . Its high electrophilicity at the antimony center makes it highly susceptible to nucleophilic attack by thiols. An alternative, often used in solvent-free or high-temperature industrial processes, is Antimony(III) oxide (Sb₂O₃) . While less reactive than SbCl₃, its use avoids the generation of corrosive halide byproducts.
Thiol Precursor: The sulfur and dodecyl group source is unequivocally 1-dodecanethiol (B93513) (C₁₂H₂₅SH) , also known as dodecyl mercaptan. The purity of the 1-dodecanethiol is critical, as impurities can lead to side reactions and complicate the purification of the final product.
Stoichiometric Control: The stoichiometry of the reaction is paramount for ensuring complete conversion and minimizing the formation of mixed-species intermediates. The target reaction involves the formation of three Sb-S bonds per antimony atom.
Reaction with Sb₂O₃: The balanced equation is: Sb₂O₃ + 6 C₁₂H₂₅SH → 2 Sb(SC₁₂H₂₅)₃ + 3 H₂O Here, the ideal molar ratio is 1:6 (Sb₂O₃ : 1-dodecanethiol), which corresponds to a 1:3 ratio of antimony atoms to thiol molecules. No external base is required, as the byproduct is water.
The following table summarizes the key precursors and their stoichiometric roles.
| Precursor | Chemical Formula | Role in Synthesis | Ideal Molar Ratio (vs. 1 mole Sb) | Key Consideration |
|---|---|---|---|---|
| Antimony(III) chloride | SbCl₃ | Electrophilic Antimony(III) Source | 1 | Highly reactive; generates HCl byproduct. |
| Antimony(III) oxide | Sb₂O₃ | Antimony(III) Source | 0.5 (as Sb₂O₃) | Less reactive, requires heat; generates water byproduct. |
| 1-Dodecanethiol | C₁₂H₂₅SH | Nucleophilic Thiol Source | 3 | Purity is critical for final product quality. |
| Triethylamine (B128534) | N(C₂H₅)₃ | Acid Scavenger (Base) | 3 (when using SbCl₃) | Neutralizes HCl to drive reaction forward. |
Reaction Conditions and Methodological Approaches for Tris(dodecylthio)antimony Preparation
Two primary methodologies, dictated by the choice of antimony precursor, are employed for the synthesis of tris(dodecylthio)antimony.
Method A: Synthesis from Antimony(III) Chloride This is the most common laboratory-scale method due to its high reactivity and milder conditions.
Solvent: The reaction is typically conducted in an inert, aprotic organic solvent such as Toluene , Hexane (B92381) , or Dichloromethane . The solvent must dissolve the reactants but not react with them. Toluene is often preferred as it allows for a wide temperature range.
Temperature: The reaction is often initiated at room temperature (20-25 °C). Due to the exothermic nature of the acid-base neutralization, the addition of the thiol/base mixture to the antimony chloride solution is performed slowly or with external cooling to maintain control. The reaction mixture may be gently heated (e.g., to 40-60 °C) after addition to ensure completion.
Procedure: Antimony(III) chloride is dissolved in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). In a separate vessel, 1-dodecanethiol and triethylamine are mixed in the same solvent. This thiol/base solution is then added dropwise to the stirred antimony chloride solution.
Work-up: Upon completion, the byproduct, Triethylammonium chloride ([NEt₃H]⁺Cl⁻) , precipitates as a white solid. It is removed by filtration. The filtrate, containing the dissolved product, is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the crude tris(dodecylthio)antimony, which typically presents as a viscous liquid or a low-melting solid.
Method B: Synthesis from Antimony(III) Oxide This method is characteristic of industrial-scale synthesis where avoiding corrosive byproducts is advantageous.
Solvent: A high-boiling, water-immiscible solvent like Toluene or xylene is used to facilitate the removal of water via azeotropic distillation. In some cases, the reaction can be run neat (solvent-free) if the reactants are liquid at the reaction temperature.
Temperature: This condensation reaction requires significantly higher temperatures than the halide route, typically in the range of 110-150 °C, to achieve a reasonable reaction rate and facilitate water removal.
Procedure: Antimony(III) oxide and 1-dodecanethiol are charged into a reactor equipped with a stirrer, heater, and a Dean-Stark apparatus. The mixture is heated, and the water formed during the reaction is continuously removed as an azeotrope with the solvent.
Work-up: Once the theoretical amount of water has been collected, the reaction is considered complete. The mixture is cooled, and any unreacted antimony oxide can be removed by filtration. The solvent is then removed under vacuum to afford the product.
The table below provides a comparative overview of these two primary synthetic methods.
| Parameter | Method A (from SbCl₃) | Method B (from Sb₂O₃) |
|---|---|---|
| Antimony Precursor | Antimony(III) chloride (SbCl₃) | Antimony(III) oxide (Sb₂O₃) |
| Typical Solvent | Toluene, Hexane, Dichloromethane | Toluene (for azeotropic removal) |
| Reaction Temperature | 20 - 60 °C | 110 - 150 °C |
| Key Byproduct | Triethylammonium chloride ([NEt₃H]⁺Cl⁻) | Water (H₂O) |
| Byproduct Removal | Filtration | Azeotropic distillation (Dean-Stark) |
| Key Advantage | High reactivity, mild conditions | No corrosive halide byproduct |
Optimization Strategies for Enhanced Synthetic Yield and Purity
Achieving high yield and exceptional purity of tris(dodecylthio)antimony requires careful optimization of the synthetic protocol. Key strategies focus on maximizing the conversion of limiting reagents while minimizing side reactions and facilitating effective purification.
Yield Enhancement:
Precise Stoichiometric Control: While a 1:3 molar ratio of Sb:thiol is theoretical, empirical studies often find that using a slight excess (e.g., 1-5 mol%) of the 1-dodecanethiol and base (in the halide method) can drive the reaction to completion, ensuring all the more valuable antimony precursor is consumed.
Efficient Byproduct Removal: In the oxide method, the continuous and complete removal of water is crucial to shift the reaction equilibrium towards the product side, directly impacting the final yield. In the halide method, rapid and thorough filtration of the ammonium (B1175870) salt prevents potential reverse reactions or contamination.
Temperature and Time Profiling: Monitoring the reaction progress over time (e.g., via Thin-Layer Chromatography or by monitoring byproduct formation) allows for the determination of the optimal reaction time. Terminating the reaction too early leads to low yield, while excessively long times can promote thermal decomposition, especially at elevated temperatures.
Purity Enhancement:
Inert Atmosphere Operation: The Sb-S bond can be susceptible to oxidative and hydrolytic cleavage. Conducting the entire synthesis—from reactant handling to final product isolation—under a dry, inert atmosphere (N₂ or Ar) is critical to prevent the formation of antimony oxides and other oxygenated impurities.
High-Purity Precursors: The synthesis is only as clean as its starting materials. Using distilled 1-dodecanethiol and sublimed or high-purity grade antimony(III) chloride minimizes the introduction of contaminants from the outset.
Post-Synthesis Purification: The crude product often requires further purification. This can be achieved by:
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold methanol (B129727) or acetonitrile) can remove unreacted thiol or other minor contaminants.
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent like hexane can significantly improve purity by excluding soluble impurities from the crystal lattice.
Activated Carbon Treatment: A solution of the crude product can be treated with activated carbon to remove colored impurities before filtration and solvent removal.
The following table outlines key optimization parameters and their intended effects.
| Parameter to Optimize | Objective | Strategy / Action |
|---|---|---|
| Reagent Stoichiometry | Yield | Use a slight excess (1-5 mol%) of thiol/base to ensure complete conversion of SbCl₃. |
| Reaction Atmosphere | Purity | Conduct synthesis under a dry, inert atmosphere (N₂ or Ar) to prevent oxidation/hydrolysis. |
| Water Removal (Oxide Method) | Yield | Employ an efficient Dean-Stark setup for continuous azeotropic distillation. |
| Reaction Temperature | Yield & Purity | Maintain lowest effective temperature to achieve a good rate while minimizing thermal decomposition. |
| Purification Method | Purity | Recrystallize from a non-polar solvent (e.g., hexane) or wash with a polar solvent (e.g., methanol). |
Mechanistic Insights into Antimony-Thiolate Bond Formation
The formation of the Sb-S bond in tris(dodecylthio)antimony proceeds via a nucleophilic substitution mechanism, though the specifics differ slightly based on the chosen antimony precursor.
Mechanism for the SbCl₃ Route: The reaction between antimony(III) chloride and 1-dodecanethiol is a classic example of nucleophilic substitution at a p-block element center. The antimony atom in SbCl₃ is electron-deficient (a Lewis acid), while the sulfur atom in 1-dodecanethiol is electron-rich (a nucleophile/Lewis base).
The process is sequential, involving three successive substitution steps:
First Substitution: The sulfur atom of a 1-dodecanethiol molecule attacks the electrophilic antimony center. This is followed by the elimination of a chloride ion and a proton, which combine to form HCl. The presence of a base (NEt₃) immediately neutralizes the HCl, making this step effectively irreversible and driving the reaction forward.
SbCl₃ + C₁₂H₂₅SH + NEt₃ → SbCl₂(SC₁₂H₂₅) + [NEt₃H]⁺Cl⁻
Second Substitution: The resulting dichloro(dodecylthio)antimony is still highly electrophilic. It reacts with a second molecule of thiol in the same manner.
SbCl₂(SC₁₂H₂₅) + C₁₂H₂₅SH + NEt₃ → SbCl(SC₁₂H₂₅)₂ + [NEt₃H]⁺Cl⁻
Third Substitution: The final chloride ligand is replaced by a third thiol molecule to yield the target product.
SbCl(SC₁₂H₂₅)₂ + C₁₂H₂₅SH + NEt₃ → Sb(SC₁₂H₂₅)₃ + [NEt₃H]⁺Cl⁻
The role of the base is critical. It deprotonates the intermediate adduct or, more commonly accepted, scavenges the liberated HCl. This prevents the protonation of the thiol (reducing its nucleophilicity) and shifts the equilibrium of each step strongly towards the products.
Mechanism for the Sb₂O₃ Route: The mechanism for the reaction with antimony(III) oxide is a condensation reaction.
Initial Interaction: The weakly acidic proton of the thiol (RSH) interacts with the basic oxygen atom of the antimony oxide surface (Sb-O-Sb).
Protonation and Attack: This interaction facilitates the protonation of an oxide bridge, making it a better leaving group (as -OH). Simultaneously, the resulting thiolate anion (RS⁻) or the thiol itself attacks the now more electrophilic antimony center.
Structural Elucidation and Coordination Chemistry of Tris Dodecylthio Antimony
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to deducing the structure and bonding in molecular compounds. For tris(dodecylthio)antimony (B213165), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry provides a comprehensive picture of its molecular identity and the environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For tris(dodecylthio)antimony, ¹H and ¹³C NMR spectra are essential for confirming the integrity of the dodecylthio ligands and their attachment to the antimony center. libretexts.org While specific spectral data for tris(dodecylthio)antimony is not widely published, analysis of related organoantimony thiolates, such as tris(phenylthio)antimony ((PhS)₃Sb), provides a strong basis for interpretation. nih.gov
In the ¹H NMR spectrum of tris(dodecylthio)antimony, one would expect to observe distinct signals corresponding to the various protons of the dodecyl chain. The terminal methyl (CH₃) group would typically appear as a triplet, while the numerous methylene (B1212753) (CH₂) groups would produce a series of overlapping multiplets. The methylene group directly attached to the sulfur atom (α-CH₂) would be the most deshielded of the methylene groups due to the electronegativity of the sulfur and its proximity to the antimony atom, thus appearing at a higher chemical shift.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each chemically unique carbon atom in the dodecyl chain. The carbon atom bonded to sulfur (C-S) would be significantly shifted compared to the other aliphatic carbons. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment, making them diagnostic for the Sb-S-C linkage. libretexts.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Tris(dodecylthio)antimony
| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Terminal CH₃ | ~0.9 (triplet) | ~14 |
| Bulk (CH₂)n | ~1.2-1.4 (multiplets) | ~22-32 |
| β-CH₂ (to S) | ~1.6 (multiplet) | ~28-30 |
| α-CH₂ (to S) | ~2.8 (triplet) | ~35-40 |
Note: These are estimated values based on standard aliphatic chain assignments and the influence of a thioether-like linkage.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and fundamental vibrations within a molecule. renishaw.com For tris(dodecylthio)antimony, these methods are particularly useful for confirming the presence of the alkyl chains and, crucially, for identifying the antimony-sulfur (Sb-S) bond.
Studies on related organoantimony thiolates have successfully assigned these vibrational modes. nih.gov The IR and Raman spectra are typically dominated by the vibrations of the dodecyl ligands. The high-frequency region (2800-3000 cm⁻¹) is characterized by strong C-H stretching vibrations of the methyl and methylene groups. The mid-frequency region contains C-H bending and scissoring modes (around 1465 cm⁻¹).
The most diagnostic vibrations for the core structure are the C-S and Sb-S stretches, which appear in the far-IR or low-frequency Raman region. The C-S stretching vibration is typically found in the 600-700 cm⁻¹ range. The Sb-S stretching frequency is a direct probe of the antimony-ligand bond and has been identified in related compounds. For instance, the formation of an Sb-S bond in trimethylmonothioantimony was confirmed by a Raman shift at 419 cm⁻¹. nih.gov In bulk antimony, characteristic Eg and A1g modes are observed around 110 cm⁻¹ and 150 cm⁻¹, respectively. researchgate.net For tris(dodecylthio)antimony, the Sb-S symmetric and asymmetric stretches would be expected in the 300-450 cm⁻¹ range. nih.gov
Table 2: Key Vibrational Modes for Tris(dodecylthio)antimony
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | IR, Raman | 2800 - 3000 |
| C-H Bend/Scissor | IR, Raman | ~1465 |
| C-S Stretch | IR, Raman | 600 - 700 |
| Sb-S Stretch | Raman, Far-IR | 300 - 450 |
Source: Interpretations based on data from related organoantimony thiolates. nih.govnih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing definitive information on the molecular weight and elemental composition of a compound. For tris(dodecylthio)antimony (C₃₆H₇₅S₃Sb), this technique is used to confirm its molecular formula and structure. The calculated molecular weight for this compound is approximately 726.04 g/mol . chemsrc.com
Crystallographic Analysis of Related Organoantimony Thiolates
Single-crystal X-ray diffraction provides unambiguous information about the three-dimensional arrangement of atoms in a solid, including bond lengths and angles. While a crystal structure for tris(dodecylthio)antimony is not publicly available, the structures of closely related organoantimony(III) thiolates have been determined and provide excellent models for its molecular geometry.
For example, the crystal structure of antimony tris(tert-butylthiolate), Sb(S-t-Bu)₃, has been reported. researchgate.net The analysis revealed a monomeric structure where the antimony atom is bonded to three sulfur atoms. The geometry around the antimony center is trigonal pyramidal. This geometry is characteristic of Sb(III) compounds and is explained by the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts that the stereochemically active lone pair of electrons on the antimony atom occupies one vertex of a pseudo-tetrahedral arrangement, forcing the three sulfur ligands into a pyramidal shape. This structural motif is common in organoantimony(III) chemistry. acs.orgsci-hub.seacs.org
Table 3: Representative Crystallographic Data from a Related Antimony(III) Thiolate (Sb(SR)₃)
| Parameter | Value | Description |
|---|---|---|
| Coordination Geometry | Trigonal Pyramidal | Typical for Sb(III) with a stereochemically active lone pair. |
| Sb-S Bond Length | ~2.46 Å | The distance between the central antimony and coordinating sulfur atoms. |
| S-Sb-S Bond Angle | ~95° | The angle formed by two sulfur atoms and the central antimony atom. |
Note: Data are generalized from published structures of related antimony(III) thiolates for illustrative purposes. researchgate.netresearchgate.net
Theoretical Predictions of Molecular Geometry and Electronic Structure
Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful means to predict and understand the molecular and electronic properties of compounds. primescholars.com Theoretical calculations have been successfully applied to related metal thiolate complexes, such as M(SC₆H₅)₃ (where M = As, Sb, or Bi), providing insights that are directly applicable to tris(dodecylthio)antimony. researchgate.net
These calculations consistently predict a trigonal pyramidal (AX₃E₁) geometry for antimony(III) thiolates, in excellent agreement with experimental crystallographic data for related structures. researchgate.netresearchgate.net The optimized geometry from these calculations allows for the prediction of bond lengths and angles.
Furthermore, theoretical studies can elucidate the electronic structure, including the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For antimony(III) thiolates, the HOMO often has significant character from the sulfur lone pairs and the antimony lone pair, while the LUMO is typically associated with antibonding orbitals involving the Sb-S bonds. sci-hub.seprimescholars.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter related to the chemical reactivity and electronic properties of the molecule.
Table 4: Summary of Theoretical Predictions for a Model Sb(SR)₃ Compound
| Property | Predicted Outcome | Significance |
|---|---|---|
| Molecular Geometry | Trigonal Pyramidal | Confirms VSEPR theory and matches experimental data from analogues. |
| Sb-S Bond Length | ~2.45 - 2.50 Å | Provides theoretical values for comparison with experimental data. |
| S-Sb-S Bond Angle | ~94 - 98° | Defines the shape of the SbS₃ core. |
| HOMO Character | Primarily Sb and S lone pairs | Indicates the likely sites for oxidation or electron donation. |
| LUMO Character | Sb-S σ* antibonding orbitals | Indicates the likely sites for reduction or nucleophilic attack. |
Source: Based on findings from DFT studies on related antimony thiolate complexes. researchgate.netmdpi.com
Reactivity Profiles and Transformative Chemistry of Tris Dodecylthio Antimony
Ligand Exchange Reactions in Antimony(III) Thiolates
Ligand exchange is a fundamental reaction for antimony(III) thiolates, enabling the modification of the coordination sphere of the antimony atom. These reactions typically proceed through an associative mechanism, where an incoming ligand attacks the metal center before the departure of the original ligand. nih.gov While specific studies detailing ligand exchange for tris(dodecylthio)antimony (B213165) are not prevalent, the general reactivity of antimony(III) thiolates suggests that it readily participates in such transformations. escholarship.org
The exchange process can be influenced by several factors, including the nature of the incoming ligand and the solvent system. For instance, reaction with other thiols (R'-SH) can lead to an equilibrium mixture of mixed thiolates, Sb(SC₁₂H₂₅)ₓ(SR')₃₋ₓ, or complete replacement depending on the stoichiometry and relative bond strengths. Similarly, reactions with dithiols can lead to the formation of chelated cyclic structures. researchgate.net
A generalized scheme for ligand exchange with a generic thiol (R'-SH) is presented below:
Sb(SC₁₂H₂₅)₃ + 3 R'-SH ⇌ Sb(SR')₃ + 3 C₁₂H₂₅SH
This reactivity is crucial for synthesizing more complex or functionalized antimony thiolates and for the preparation of heterobimetallic complexes where the thiolate can act as a bridging ligand. researchgate.netosti.gov
Oxidation and Reduction Pathways of the Antimony Center
The antimony atom in tris(dodecylthio)antimony exists in the +3 oxidation state, which allows it to undergo both oxidation to antimony(V) and reduction to elemental antimony or other lower oxidation state species. mdpi.com
Oxidation: The Sb(III) center can be oxidized to Sb(V) by reacting with suitable oxidizing agents. For example, the reaction of triorganoantimony compounds with halogens or other oxidants can yield organoantimony(V) species. crossref.org A potential reaction for tris(dodecylthio)antimony with an oxidant like diiodine (I₂) could proceed as follows, forming a diiodo-tris(dodecylthio)antimony(V) complex:
Sb(SC₁₂H₂₅)₃ + I₂ → I₂Sb(SC₁₂H₂₅)₃
Studies on related triarylantimony compounds show that such oxidative addition reactions readily form stable antimony(V) products with a trigonal-bipyramidal geometry. researchgate.net The presence of a lone pair of electrons on the Sb(III) atom makes it susceptible to oxidation. mdpi.com In some systems, oxidation of Sb(III) to Sb(V) has been achieved using Fe-Mn binary oxides. rsc.org
Reduction: Reduction of the antimony center is a key pathway in the synthesis of antimony-containing materials. For instance, reaction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or potassium-triethylborohydride (K[BEt₃H]) could potentially reduce the Sb(III) center. rsc.org This process is fundamental to the formation of antimony metal or alloy nanoparticles from single-source precursors. While specific reduction pathways for tris(dodecylthio)antimony are not extensively documented, the general principles of pnictogen chemistry suggest its feasibility. rsc.org
Interactions with Metal Centers for Heterobimetallic Complex Formation
Tris(dodecylthio)antimony can act as a "metalloligand," using its sulfur atoms to coordinate with other metal centers, leading to the formation of heterobimetallic complexes. researchgate.net This capability is of significant interest for creating single-source precursors for multinary metal sulfide (B99878) nanomaterials.
The general approach involves reacting tris(dodecylthio)antimony with a salt or complex of another metal (M'Xₙ), such as cadmium, copper, or lead acetylacetonates. researchgate.netmdpi.com The sulfur atoms of the dodecylthio ligands can bridge the antimony and the second metal center.
An illustrative reaction could be:
n Sb(SC₁₂H₂₅)₃ + m M'X₂ → [Sbₙ(M')ₘ(SC₁₂H₂₅)₃ₙX₂ₘ]
The structure of the resulting heterobimetallic complex depends on the metals involved, the stoichiometry, and the reaction conditions. mdpi.comnih.gov For example, research on other antimony(III) thiolates has shown the formation of 2D and 3D coordination polymers when reacted with copper(I) salts. researchgate.net These bimetallic precursors are designed to decompose at lower temperatures to yield well-defined metal sulfide materials, such as CuSbS₂ or AgSbS₂.
| Reactant 1 | Reactant 2 (Example) | Potential Product Type | Significance |
|---|---|---|---|
| Tris(dodecylthio)antimony | CuSCN | Sb(III)-Cu(I) Coordination Polymer | Precursor for copper antimony sulfide (CuSbS₂) nanomaterials. researchgate.net |
| Tris(dodecylthio)antimony | Cd(acac)₂ | Heterobimetallic Sb-Cd Complex | Precursor for cadmium antimony sulfide (CdSb₂S₄) materials. researchgate.net |
| Tris(dodecylthio)antimony | Pb(acac)₂ | Heterobimetallic Sb-Pb Complex | Precursor for lead antimony sulfide (e.g., Zinkenite, Pb₆Sb₁₄S₂₇) materials. mdpi.com |
Hydrolysis and Thermal Decomposition Studies
The stability of tris(dodecylthio)antimony towards water and heat is a critical aspect of its chemistry, particularly concerning its use as a precursor for thin-film deposition and nanoparticle synthesis.
Hydrolysis: Antimony(III) chloride is known to be highly susceptible to hydrolysis. mdpi.com While the long alkyl chains in tris(dodecylthio)antimony provide a degree of hydrophobic protection, the antimony-sulfur bond can still be cleaved by water, especially under heating or acidic/basic conditions. Hydrolysis would likely lead to the formation of antimony oxides or oxysulfides and dodecanethiol.
2 Sb(SC₁₂H₂₅)₃ + 3 H₂O → Sb₂O₃ + 6 C₁₂H₂₅SH
The dodecanethiol ligand itself is not expected to hydrolyze under normal environmental conditions. atamanchemicals.com
Thermal Decomposition: Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition profile of materials. celignis.com While specific TGA data for tris(dodecylthio)antimony is not widely published, studies on analogous compounds like tris(O-ethyldithiocarbonato)-antimony(III) provide significant insight. researchgate.netd-nb.info
Decomposition typically occurs in multiple steps. researchgate.netmdpi.com For tris(dodecylthio)antimony, the initial mass loss would likely correspond to the cleavage of the Sb-S bonds and volatilization of the dodecylthio fragments. The ultimate solid-state product under an inert atmosphere (like argon or nitrogen) is expected to be antimony sulfide (Sb₂S₃). researchgate.netd-nb.info In the presence of air or oxygen, the final product would be an antimony oxide, such as Sb₂O₃ or Sb₂O₄. researchgate.netd-nb.info When heated, the parent dodecanethiol ligand emits toxic sulfur oxide fumes. nih.gov
| Decomposition Stage | Atmosphere | Temperature Range (Hypothetical) | Process | Products |
|---|---|---|---|---|
| Initial Decomposition | Inert (N₂, Ar) | ~200-350 °C | Cleavage of Sb-S bonds, fragmentation and volatilization of ligands. | Sb₂S₃ (solid), various organic sulfur compounds (gas). researchgate.net |
| Oxidative Decomposition | Air / O₂ | ~200-500 °C | Cleavage of Sb-S bonds and oxidation of both Sb and S. | Sb₂O₃/Sb₂O₄ (solid), SO₂, CO₂, H₂O (gas). researchgate.netd-nb.info |
Catalytic Applications of Tris Dodecylthio Antimony
Catalysis in Polymerization Processes
Antimony-based catalysts are a cornerstone of the polyester (B1180765) industry, prized for their high efficiency, minimal side reactions, and the high quality of the resulting polymers. urbanmines.com While research has heavily focused on antimony trioxide and antimony acetate, the principles of their catalytic action are applicable to other trivalent antimony compounds like tris(dodecylthio)antimony (B213165). alfachemic.com
Investigation of Reaction Kinetics and Mechanisms in Catalyzed Polymerization
The mechanism for polyester polycondensation catalyzed by antimony compounds is generally understood to proceed through a coordination-insertion pathway. urbanmines.com The antimony atom, possessing empty orbitals, acts as a Lewis acid, coordinating with the carbonyl oxygen of an ester group. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by a hydroxyl group from another monomer or oligomer, thereby facilitating the chain-growth reaction. urbanmines.com
Kinetic studies of antimony-catalyzed polymerization provide insight into reaction efficiency. For example, research on the solid-state polycondensation (SSP) of poly(ethylene terephthalate) (PET) using antimony trioxide showed a direct relationship between catalyst concentration and the reaction rate constant, up to a certain threshold. The rate was found to reach a maximum at approximately 150 ppm of antimony. researchgate.net Increasing the catalyst concentration beyond this point did not yield a significant increase in reaction speed. researchgate.netgoogle.com
| Catalyst Concentration (ppm Sb) | SSP Rate Constant (k) | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| 0 | Baseline | 30.7 | researchgate.net |
| ~100 | Increases linearly | Decreases linearly | researchgate.net |
| ~150 | Maximum | ~23.3 (fully catalyzed) | researchgate.net |
| >150 | Diminishing returns | - | researchgate.netgoogle.com |
Kinetic models have also been developed to describe the depolymerization of PET through glycolysis, a reaction that can also be catalyzed by antimony compounds. nih.gov These models are crucial for understanding both polymer synthesis and recycling processes.
Role of Antimony(III) Thiolate in Polycondensation Reactions
Antimony(III) thiolates, such as tris(dodecylthio)antimony, function as polycondensation catalysts. google.com In the synthesis of polyesters like PET, the final stage of polymerization involves increasing the molecular weight by linking smaller polymer chains (oligomers) and eliminating small molecules like ethylene (B1197577) glycol. researchgate.netnihonseiko.co.jp The catalyst is essential for this transesterification process to occur at a viable rate. The trivalent antimony center in the thiolate compound serves as the active site, analogous to the function of antimony trioxide or acetate. alfachemic.comurbanmines.com The general catalytic cycle involves the coordination of the antimony catalyst to the terminal hydroxyethyl (B10761427) ester group, which facilitates the elimination of ethylene glycol and the formation of a new ester linkage, thus extending the polymer chain. urbanmines.com
Development of Novel Antimony-Based Catalytic Systems for Polymer Synthesis
The widespread use of antimony in polymerization has spurred research into new catalytic systems to enhance efficiency, reduce catalyst loading, and improve polymer properties. google.com One area of development has been the creation of novel antimony compounds, such as antimony glycol oxime, which offers good solubility and high catalytic activity. alfachemic.comurbanmines.com
Another strategy involves the development of multi-metal catalyst systems. For instance, combining antimony compounds with inorganic tin or zinc compounds has been shown to reduce polymerization time and improve the color of the final polyester resin. google.comgoogle.com A catalyst system comprising antimony trioxide and a zinc compound, for example, allows for a significant reduction in the required amount of antimony, which is advantageous due to its higher cost and the tendency to impart a grey color to the polymer at high concentrations. google.com These developments highlight an ongoing effort to fine-tune catalytic performance in industrial polymer production.
Applications in Organic Transformations
Beyond polymerization, the inherent Lewis acidity of organoantimony compounds suggests their utility in a broader range of organic reactions.
Lewis Acidity in Facilitating Chemical Reactions
Trivalent organoantimony compounds, known as stibines (R₃Sb), are generally considered weak Lewis acids. wikipedia.org Their acidity, which is the ability to accept an electron pair, originates from both electrostatic interactions and donor-acceptor orbital overlap involving the antimony center. wikipedia.org While many common Lewis acids are highly sensitive to moisture, research has focused on developing air-stable organometallic Lewis acids, including those based on antimony, for practical applications in organic synthesis. rsc.org
Hypervalent organoantimony compounds have demonstrated utility as effective Lewis acid catalysts in various organic reactions. researchgate.net For tris(dodecylthio)antimony, the antimony(III) center, bonded to three electron-withdrawing dodecylthio groups, possesses Lewis acidic character. This property makes it a potential catalyst for classic Lewis acid-catalyzed reactions, such as Friedel-Crafts acylations, aldol (B89426) reactions, and other carbon-carbon or carbon-heteroatom bond-forming reactions. rsc.org The catalytic activity would stem from the ability of the antimony center to coordinate to a Lewis basic site in a substrate, thereby activating it for a subsequent reaction.
Activation of Small Molecules in Organic Synthesis
The activation of small, inert molecules like carbon dioxide (CO₂), hydrogen (H₂), and dinitrogen (N₂) is a significant challenge in chemistry, with implications for sustainable chemical production and energy. numberanalytics.comuniud.it This field is no longer the exclusive domain of transition metals, as main-group elements have been shown to facilitate such transformations, often through a mechanism involving Frustrated Lewis Pairs (FLPs). mdpi.comlcc-toulouse.fr
While specific applications of tris(dodecylthio)antimony in this area are not widely documented, the fundamental reactivity of organoantimony compounds suggests potential. For example, C-H bond activation at an antimony(III) center has been demonstrated in a specially designed pincer-ligand complex, leading to the formation of a stable Sb(III)-oxyaryl species. rsc.org This indicates that under the right electronic and steric conditions, an antimony center can be reactive enough to break strong chemical bonds. This capacity for bond activation suggests that antimony thiolates could potentially be developed into catalysts for transformations involving small molecules, an area that remains largely unexplored for this class of compounds.
Advanced Materials Precursor Applications of Tris Dodecylthio Antimony
Fabrication of Antimony-Containing Thin Films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality thin films for electronic and optoelectronic devices. beilstein-journals.orgnih.govazonano.com The choice of precursor is critical, requiring molecules with appropriate volatility and thermal stability to ensure controlled deposition. azonano.comnih.gov Single-source precursors, which contain all the necessary elements in one molecule, are particularly advantageous for depositing compound materials like antimony sulfide (B99878) (Sb₂S₃), as they can simplify the process and improve control over film stoichiometry. rsc.org
While the direct use of tris(dodecylthio)antimony (B213165) in conventional low-pressure CVD (LPCVD) or ALD is not extensively documented, research on analogous antimony thiolates, Sb(SR)₃, provides significant insights into its potential. capes.gov.bracs.orgacs.org For instance, antimony thiolates with shorter alkyl or functionalized chains, such as tert-butyl (SBuᵗ) and trifluoroethyl (SCH₂CF₃), have been successfully used as SSPs in metal-organic CVD (MOCVD) to deposit crystalline Sb₂S₃ thin films. capes.gov.bracs.orgacs.orgresearchgate.net These studies demonstrated that antimony thiolates could serve as effective sources for both antimony and sulfur, decomposing cleanly to form the desired binary sulfide material. capes.gov.brresearchgate.net Films grown from these precursors exhibited XRD patterns corresponding to orthorhombic stibnite (B1171622) and showed promise for photoactive applications, with a measured band gap of 1.6 eV for a film derived from Sb(SCH₂CF₃)₃. capes.gov.brresearchgate.net
The long dodecyl (C₁₂) chains in tris(dodecylthio)antimony significantly lower its volatility compared to its shorter-chain counterparts. This characteristic presents a challenge for traditional thermally-driven CVD and ALD processes, which rely on the precursor being readily transported in the gas phase. nih.gov However, this does not preclude its use in other deposition techniques. The compound's properties may be well-suited for solution-based methods or for aerosol-assisted CVD (AACVD), where the precursor is transported in an aerosol mist, bypassing the need for high vapor pressure.
Table 1: Comparison of Antimony Thiolate Precursors in MOCVD for Sb₂S₃ Thin Film Deposition
| Precursor Formula | Ligand (R) | Deposition Temperature (°C) | Resulting Film Phase | Key Findings | Reference(s) |
|---|---|---|---|---|---|
Sb(SBuᵗ)₃ |
tert-Butyl | 300 - 450 | Orthorhombic Stibnite | Generates random platelets; film morphology is substrate-independent. | capes.gov.br, researchgate.net, acs.org, acs.org |
Sb(SCH₂CF₃)₃ |
2,2,2-Trifluoroethyl | 300 - 450 | Orthorhombic Stibnite | Film morphology is substrate-dependent (needles on glass, rods on Si); produces photoactive films. | capes.gov.br, researchgate.net, acs.org, acs.org |
Tris(dodecylthio)antimony |
n-Dodecyl | Not reported for CVD/ALD | - | Low volatility may be a challenge for conventional CVD/ALD; potentially suitable for aerosol or solution-based methods. | - |
Role as a Precursor for Antimony Sulfide Nanomaterials
Antimony sulfide (Sb₂S₃) nanomaterials are investigated for a wide range of applications, including solar cells, photodetectors, and thermoelectrics, due to their excellent optoelectronic properties. cyberleninka.rufrontiersin.org The synthesis of these nanomaterials with controlled size, shape, and crystallinity is crucial for optimizing their performance. Tris(dodecylthio)antimony is a promising precursor for this purpose, offering a single molecular source of both antimony and sulfur.
The use of SSPs like tris(dodecylthio)antimony is advantageous for producing binary nanomaterials, as it helps ensure a uniform and stoichiometric composition. While related antimony compounds like antimony diethyldithiocarbamates have been used to synthesize Sb₂S₃ nanostructures such as nanorods mdpi.com, the unique feature of tris(dodecylthio)antimony lies in its long dodecylthio ligands. These ligands can play a dual role in the synthesis.
First, upon decomposition, they serve as the sulfur source for the formation of the Sb₂S₃ lattice. Second, the long dodecyl chains can act as capping agents or surfactants during nanoparticle growth. This function is critical for controlling the size and shape of the nanoparticles, preventing their uncontrolled aggregation, and ensuring their dispersion in various solvents. atamanchemicals.com The principle is similar to the use of dodecanethiol (the ligand itself) in the synthesis of other metal sulfide quantum dots, such as CdS and PbS, where it controls crystal growth and provides surface passivation. atamanchemicals.comatamanchemicals.com Therefore, the thermal decomposition of tris(dodecylthio)antimony in a suitable solvent system is a viable route to produce high-quality, well-defined Sb₂S₃ quantum dots, nanorods, or other desired morphologies. mdpi.comd-nb.info
Table 2: Selected Precursors for the Synthesis of Sb₂S₃-Based Nanomaterials
| Precursor(s) | Synthesis Method | Resulting Nanomaterial | Key Features | Reference(s) |
|---|---|---|---|---|
| Antimony diethyldithiocarbamate (B1195824) (Sb(DDTC)₃) | Hydrothermal | Sb₂S₃ nanorods | SSP route yields defined rod-like structures. | mdpi.com |
| Antimony chloride (SbCl₃) and Sodium thiosulfate (B1220275) (Na₂S₂O₃) | Chemical Bath Deposition | Sb₂S₃ thin films/nanoparticles | Solution-based method, structure changes from amorphous to polycrystalline upon annealing. | cyberleninka.ru |
| Antimony acetate, Thioacetamide (TAA) | Hot Injection | Water-soluble Sb₂S₃ quantum dots | Produces water-soluble QDs with near-infrared emission. | d-nb.info |
| Tris(dodecylthio)antimony | Proposed: Thermal Decomposition | Sb₂S₃ nanoparticles/quantum dots | SSP providing Sb and S; dodecyl ligands act as capping agents to control size and prevent aggregation. | - |
Development of Hybrid Materials with Tailored Interfacial Properties
Inorganic-organic hybrid materials represent a frontier in materials science, combining the properties of distinct components to create new functionalities. beilstein-journals.orgnih.gov Tris(dodecylthio)antimony is an exemplary molecular building block for such materials, intrinsically possessing both an inorganic SbS₃ core and long-chain organic functionalities. This structure allows it to be a component in, or a precursor to, hybrid materials with precisely engineered interfacial properties.
Furthermore, the concept of using molecular precursors to build hybrid materials extends to advanced deposition techniques that combine ALD with molecular layer deposition (MLD). beilstein-journals.orgrsc.org This synergy allows for the layer-by-layer construction of inorganic-organic thin films with atomic-level precision. While not yet demonstrated with tris(dodecylthio)antimony, one can envision its use in solution-based layer deposition processes to create highly ordered, alternating inorganic-organic structures, where the Sb₂S₃ layers provide the functional electronic component and the dodecyl chains control the interlayer spacing and dielectric properties. rsc.orgrsc.org
Table 3: Potential Hybrid Material Systems Using Tris(dodecylthio)antimony
| Host Matrix | Role of Tris(dodecylthio)antimony | Tailored Interfacial Property | Potential Application |
|---|---|---|---|
| Conjugated Polymer (e.g., P3HT) | Dispersed Sb₂S₃ nanoparticle precursor | Enhanced compatibility and charge transfer at the donor-acceptor interface. | Hybrid solar cells |
| Insulating Polymer (e.g., Polystyrene) | Filler for nanocomposite | Improved dispersion and stress transfer due to ligand compatibility. | High refractive index coatings, dielectric layers |
| Layered Self-Assembly | Structural building block | Control of interlayer spacing and van der Waals interactions. | 2D electronic materials, sensors |
Exploiting the Dodecylthio Ligands for Surface Modification and Self-Assembly in Material Architectures
The three long dodecylthio ligands attached to the antimony center are not merely passive components; they are active drivers of molecular organization. These long alkyl chains can direct the self-assembly of the precursor molecules into highly ordered supramolecular structures, a property that can be harnessed to create complex material architectures. nih.govacs.org
Recent crystallographic studies on long-chain antimony(III) alkanethiolates, including those with alkyl chains of 12 carbons or more, have revealed their remarkable tendency to self-assemble into layered molecular crystals. nih.govacs.org This ordered packing is driven by a combination of weak, non-covalent forces. Strong van der Waals interactions between the long, parallel-aligned alkyl chains provide the primary driving force for forming lamellar structures, while weaker intermolecular Sb···S secondary interactions help to stabilize the arrangement of the inorganic SbS₃ cores. nih.govacs.org
This intrinsic capacity for self-assembly means that tris(dodecylthio)antimony can be used to fabricate ordered nanostructures directly. For example, it could be used to form self-assembled monolayers (SAMs) on various substrates, a technique widely employed using simple alkanethiols like dodecanethiol to modify surface properties such as hydrophobicity or to provide a corrosion-resistant barrier. atamanchemicals.comnih.gov When used as a capping agent for nanoparticles, the dodecylthio ligands not only control the particle's growth but also dictate how these nanoparticles interact with each other and with their environment. The ligands can mediate the self-assembly of individual nanoparticles into larger, ordered superlattices, a bottom-up approach to fabricating materials with collective properties that differ from those of the individual components. rsc.org This control over assembly is crucial for developing next-generation electronic devices, sensors, and catalytic systems.
Table 4: Interactions Driving Self-Assembly in Long-Chain Antimony Thiolates
| Interaction Type | Description | Role in Assembly | Reference(s) |
|---|---|---|---|
| Van der Waals Forces | Attractive forces between the long (C₁₂) alkyl chains. | The primary driving force for the parallel alignment of molecules, leading to the formation of ordered lamellar (layered) structures. | nih.gov, acs.org |
| Sb···S Secondary Interactions | Weak interactions between the antimony atom of one molecule and a sulfur atom of a neighboring molecule. | Contributes to the stabilization and specific arrangement of the inorganic SbS₃ cores within the crystal lattice. | nih.gov, acs.org |
| Ligand Interdigitation | The interlocking of alkyl chains from adjacent layers or molecules. | Enhances the packing density and stability of the self-assembled structure. | rsc.org |
The requested article requires in-depth, scientifically accurate content, including data tables and detailed research findings for the following sections:
Theoretical and Computational Studies on Tris Dodecylthio Antimony
Simulation of Intermolecular Interactions and Self-Assembly Behavior
Without access to relevant research, it is not possible to generate a professional and authoritative article that adheres to the specific requirements of the prompt. The generation of theoretical data without a basis in published scientific literature would constitute a hallucination, which is to be avoided. Therefore, the requested article on the theoretical and computational studies of tris-(dodecylthio)antimony cannot be produced at this time.
Future Research Directions and Emerging Paradigms for Tris Dodecylthio Antimony
Design Principles for Enhanced Catalytic Performance
Future research into tris(dodecylthio)antimony (B213165) as a catalyst will likely focus on several key design principles to enhance its performance. The long dodecylthio chains offer a unique platform for modification.
One promising avenue is the strategic modification of the dodecylthio ligands. Introducing functional groups onto the alkyl chains could create specific active sites, potentially leading to higher selectivity and activity in catalytic processes. For instance, the incorporation of polar groups could enhance the catalyst's interaction with polar substrates.
Another design principle involves the creation of nanostructured catalysts. By controlling the size and morphology of tris(dodecylthio)antimony particles at the nanoscale, it may be possible to significantly increase the available surface area for catalytic reactions. This could involve synthesizing the compound within porous supports or as nanoparticles.
Furthermore, exploring synergistic effects with other materials holds considerable potential. Combining tris(dodecylthio)antimony with other metal catalysts or support materials could lead to bifunctional or hybrid catalysts with enhanced properties. For example, its interaction with metal oxides could improve catalyst stability and activity. Research into CoSb intermetallic catalysts has shown that the presence of antimony can tailor the active sites of cobalt, enhancing selectivity in hydrogenation reactions. sciopen.com This principle of using one metal to electronically modify another could be applied to systems containing tris(dodecylthio)antimony.
| Design Principle | Potential Outcome | Research Focus |
| Ligand Modification | Increased selectivity and activity | Introduction of functional groups onto dodecylthio chains |
| Nanostructuring | Increased surface area and reaction rates | Synthesis as nanoparticles or within porous supports |
| Synergistic Effects | Enhanced stability and bifunctionality | Combination with other metals or metal oxide supports |
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of new, more sustainable methods for synthesizing tris(dodecylthio)antimony is crucial for its future applications. tecnalia.comsigmaaldrich.comsibran.ru Traditional organometallic syntheses often involve harsh reagents and solvents. mdpi.com
A key focus will be the adoption of "green chemistry" principles. sigmaaldrich.comsibran.ru This includes the use of less hazardous solvents, ideally from renewable sources, and developing reaction pathways that are more atom-economical, minimizing waste. sigmaaldrich.com For example, exploring solvent-free reaction conditions or the use of aqueous media could significantly reduce the environmental impact of its production. The thiol-ene/yne "click" reaction, which can be performed in water, presents a potential green route for forming the sulfur-carbon bonds in the molecule. nih.gov
Another area of research will be the development of milder reaction conditions. This could involve using novel precursors or catalytic systems to lower the temperature and pressure requirements for the synthesis. For instance, moving away from highly reactive antimony sources like antimony(III) chloride to more stable and manageable starting materials could improve the safety and efficiency of the process. mdpi.com
The table below outlines potential sustainable approaches for the synthesis of tris(dodecylthio)antimony.
| Sustainable Approach | Description | Potential Benefits |
| Green Solvents | Utilizing water or bio-based solvents instead of traditional organic solvents. | Reduced environmental impact and improved safety. |
| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. |
| Catalytic Synthesis | Employing catalysts to enable reactions under milder conditions (lower temperature and pressure). | Reduced energy consumption and improved process safety. |
| Alternative Precursors | Using more stable and less hazardous antimony starting materials. | Enhanced safety and easier handling. |
Exploration of Unconventional Applications in Advanced Materials Science
The unique properties of tris(dodecylthio)antimony, stemming from its heavy antimony atom and long alkyl chains, make it a candidate for several unconventional applications in advanced materials science. openaccessjournals.com
One emerging area is its potential use in polymer composites. The long dodecylthio chains could act as compatibilizers or plasticizers in various polymer matrices, while the antimony core could impart specific properties such as flame retardancy or increased refractive index.
Another potential application is in the formulation of functional coatings. The compound's properties could be harnessed to create coatings with tailored surface properties, such as hydrophobicity or anti-wear characteristics. Research into the effects of antimony on the wear resistance of materials suggests its potential in this area. researchgate.net
Furthermore, the field of thermoelectric materials, which convert heat energy into electrical energy, could benefit from antimony-containing compounds. While research has focused on inorganic antimony chalcogenides, the molecular nature of tris(dodecylthio)antimony offers the possibility of solution-processable thermoelectric materials. nih.gov
| Potential Application | Rationale | Key Properties to Investigate |
| Polymer Composites | Long alkyl chains for compatibility, antimony for functional properties. | Flame retardancy, refractive index modification, mechanical properties. |
| Functional Coatings | Potential for tailored surface properties. | Hydrophobicity, lubricity, anti-wear performance. |
| Thermoelectric Materials | Presence of heavy antimony atom. | Seebeck coefficient, electrical conductivity, thermal conductivity. |
Integration of Tris(dodecylthio)antimony into Multifunctional Systems
The future of tris(dodecylthio)antimony may lie in its integration into more complex, multifunctional systems where it contributes one of several desired properties. nih.govunits.it
Another exciting possibility is its use in stimuli-responsive materials. The long alkyl chains could undergo phase transitions in response to temperature changes, and this could be coupled with the electronic or optical properties of the antimony center to create a material that changes its characteristics in response to external stimuli.
Finally, in the realm of organic electronics, antimony-based materials are being explored. nih.gov Tris(dodecylthio)antimony could be investigated as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where it might function as part of a charge transport layer or as a dopant. Hybrid organic-inorganic materials containing antimony have already shown promise as electron extraction layers in polymer solar cells. nih.gov
| Multifunctional System | Potential Role of Tris(dodecylthio)antimony | Desired Outcome |
| Hybrid Catalysts | Electronic modifier or co-catalyst. | Enhanced catalytic activity, selectivity, and stability. |
| Stimuli-Responsive Materials | Component undergoing phase transitions. | Materials with tunable optical or electronic properties. |
| Organic Electronics | Charge transport material or dopant. | Improved efficiency and stability of organic electronic devices. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
